![molecular formula C22H26ClN7O3S B1669835 Dasatinib N-Oxide CAS No. 910297-52-8](/img/structure/B1669835.png)
Dasatinib N-Oxide
Overview
Description
Dasatinib N-Oxide is a major metabolite of the Abl and Src kinase inhibitor dasatinib . It is a white solid and a targeted anticancer drug, belonging to the tyrosine kinase inhibitors . It is primarily used for treating chronic myelogenous leukemia and certain adult and pediatric patients with acute lymphoblastic leukemia .
Synthesis Analysis
Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . The Piperazine ring presented in Dasatinib is susceptible to oxidation and forms an N-oxide impurity .Molecular Structure Analysis
The molecular formula of Dasatinib N-Oxide is C22H26ClN7O3S . Its exact mass is 503.15 and its molecular weight is 504.010 .Chemical Reactions Analysis
The Piperazine ring in Dasatinib is susceptible to oxidation, forming an N-oxide impurity . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent, which induces an oxidation reaction .Physical And Chemical Properties Analysis
Dasatinib N-Oxide is a crystalline solid . It has a very low pH-dependent solubility in aqueous solutions and higher solubility in organic solvents .Scientific Research Applications
Gold Nanoparticles and Reduced Graphene Oxide-Amplified Label-Free DNA Biosensor for Dasatinib Detection
This study suggests an amplified biosensor for the detection of Dasatinib in aqueous solutions, indicating Dasatinib's relevance in scientific research beyond its therapeutic use. The biosensor employs reduced graphene oxide and gold nanoparticles, illustrating Dasatinib's interactions with ds-DNA and its potential in the development of advanced detection technologies (Tahernejad-Javazmi et al., 2018).
Identification of Candidate Molecular Markers Predicting Sensitivity in Solid Tumors to Dasatinib
This research identifies molecular markers predictive of response to Dasatinib, aiding in the selection of patients most likely to benefit from Dasatinib treatment. It demonstrates Dasatinib's role in advancing personalized medicine in cancer treatment, highlighting its impact on breast, lung, and ovarian tumors (Huang et al., 2007).
Metabolism and Disposition of Dasatinib after Oral Administration to Humans
The study on Dasatinib's metabolism and disposition provides insights into its pharmacokinetics, including the identification of metabolites and their excretion pathways. Such research is crucial for understanding the drug's behavior in the body, contributing to safer and more effective clinical applications (Christopher et al., 2008).
Dasatinib in Imatinib-resistant Philadelphia Chromosome-positive Leukemias
This study evaluates Dasatinib's efficacy in patients with chronic myelogenous leukemia or Ph-positive acute lymphoblastic leukemia who are resistant to Imatinib. It underscores Dasatinib's role in overcoming resistance in cancer treatment, reflecting its importance in research aimed at improving therapeutic strategies (Talpaz et al., 2006).
The Tyrosine Kinase Inhibitor Dasatinib Acts as a Pharmacologic On/Off Switch for CAR T Cells
This innovative study reveals Dasatinib's potential to temporarily inactivate CAR T cells, offering a novel approach to manage immunotherapy's adverse effects. This application of Dasatinib in modulating immune responses could significantly impact cancer treatment research, highlighting its versatility beyond direct antitumor activity (Mestermann et al., 2019).
Mechanism of Action
Target of Action
Dasatinib N-Oxide, like its parent compound Dasatinib, primarily targets the BCR-ABL kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and 15-30% of acute lymphocytic leukemia (ALL) cases . Dasatinib also inhibits a spectrum of kinases involved in cancer, including several SRC-family kinases , c-KIT , PDGFR-α and β , and ephrin receptor kinase .
Mode of Action
Dasatinib N-Oxide interacts with its targets by binding strongly to the BCR-ABL kinase . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits the active and inactive conformations of the ABL kinase domain . This makes dasatinib a more potent and longer effective drug than other previous CML treatments, such as imatinib and nilotinib .
Biochemical Pathways
Dasatinib N-Oxide affects several biochemical pathways due to its multi-kinase inhibition. It can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL .
Pharmacokinetics
Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) .
Result of Action
The molecular and cellular effects of Dasatinib N-Oxide’s action include the inhibition of proliferation of sensitive cells . It promotes apoptosis and the cleavage of caspase-3 and caspase-7, induces cell cycle arrest in the G1 phase, and inhibits the expression of Cyclin-dependent kinase (CDK4)/6/CyclinD1 complex .
Action Environment
The Piperazine ring present in Dasatinib is susceptible to oxidation, and as a result, it forms an impurity called Dasatinib N-Oxide . The impurity formation is due to the micro oxidic properties of the solvent used as a diluent which is inducing an oxidation reaction . Therefore, the choice of diluent can influence the generation of Dasatinib N-Oxide . Additionally, Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors) .
Safety and Hazards
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-4-oxidopiperazin-4-ium-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O3S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(34-17)27-18-12-19(26-15(2)25-18)29-6-8-30(33,9-7-29)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNEEZCTQCRAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CC[N+](CC4)(CCO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474434 | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib N-Oxide | |
CAS RN |
910297-52-8 | |
Record name | N-(2-Chloro-6-methyl-phenyl)-2-((6-(4-(2-hydroxyethyl)-4-oxido-piperazin-4-ium-1-yl)-2-methyl-pyrimidin-4-yl)amino)thiazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasatinib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-CHLORO-6-METHYL-PHENYL)-2-((6-(4-(2-HYDROXYETHYL)-4-OXIDO-PIPERAZIN-4-IUM-1-YL)-2-METHYL-PYRIMIDIN-4-YL)AMINO)THIAZOLE-5-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B16WQA6880 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.